Orthogonal Target Engagement: VEGFR2 Inhibition vs. RORγ Inverse Agonism in Pyrazole-Benzamide Scaf...
While the broader N-pyrazolyl benzamide class has yielded clinical FGFR inhibitors such as AZD4547 (FGFR1-3 IC50 values in the low nanomolar range), the target compound 1172238-65-1 has been evaluated for VEGFR2 inhibition [1][2]. Data curated in authoritative databases indicate VEGFR2 inhibitory activity, though the specific quantitative value reported varies across assay formats and sources [3]. The 2-chloro substitution pattern and 4-pyrazol-1-yl geometry of this scaffold represent a distinct pharmacophore from the 5-pyrazolyl carboxamide arrangement of AZD4547, potentially enabling differential kinase selectivity profiles [2]. Caution: Direct head-to-head selectivity panel data for 1172238-65-1 versus named comparators is currently unavailable in publicly accessible primary literature; the evidence below relies on cross-study comparable data and class-level inference [3].
| Evidence Dimension | VEGFR2 kinase inhibitory activity (biochemical assay) |
|---|---|
| Target Compound Data | IC50 range reported: sub-nanomolar to low nanomolar depending on assay format (e.g., 0.30–3.60 nM in curated databases for closely related analogs; direct primary data for 1172238-65-1 specifically limited) |
| Comparator Or Baseline | AZD4547: FGFR1 IC50 = 0.2 nM, FGFR2 IC50 = 2.5 nM, FGFR3 IC50 = 1.8 nM (biochemical); VEGFR2 IC50 > 10 μM (selectivity window) [1] |
| Quantified Difference | Mechanistic target class divergence: VEGFR2-primary vs. FGFR-primary; selectivity ratios not directly calculable for 1172238-65-1 from public data |
| Conditions | Biochemical kinase inhibition assays; AZD4547 data from published disclosure [1]; 1172238-65-1 data referenced in aggregated databases [3] |
Why This Matters
For procurement decisions in angiogenesis research, the potential VEGFR2 activity of 1172238-65-1 distinguishes it structurally and mechanistically from FGFR-focused N-pyrazolyl benzamides like AZD4547, guiding appropriate assay deployment.
- [1] Gavine PR, Mooney L, Kilgour E, et al. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer Res. 2012;72(8):2045-2056. View Source
- [2] Abstract 3912: The discovery of AZD4547: An orally bioavailable, potent and selective N-(5-Pyrazolyl)benzamide FGFR1-3 inhibitor. Cancer Res. 2012;72(8_Supplement):3912. View Source
- [3] BindingDB. Vascular endothelial growth factor receptor 2 (Human) - Ligand affinity data. Accessed 2026. View Source
